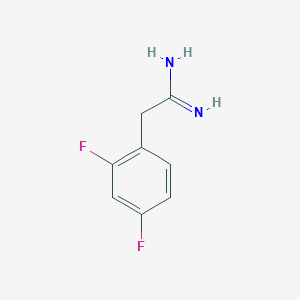

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

Descripción general

Descripción

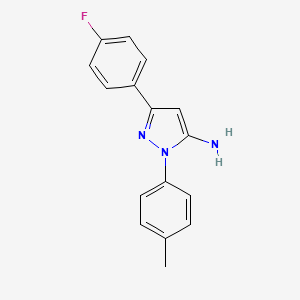

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, also known as Methionine Sulfoximine (MSO), is a naturally occurring amino acid derivative that has been widely used in scientific research. MSO has been shown to inhibit glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine, an important amino acid in many biological processes.

Aplicaciones Científicas De Investigación

Antioxidant and Geriatric Medicine Applications

Thiazolidine-4-carboxylic acid (TC) is recognized for its potential value in geriatric medicine due to its physiologic sulfhydryl antioxidant properties. Extensive animal experiments and human studies suggest that a combination of TC and folic acid, known as 'Folcysteine,' exhibits revitalizing effects on age-related biochemical variables in blood and tissues. This compound has also demonstrated anti-toxic effects, particularly on the liver, suggesting a dietary addition of TC could slow the aging process and prolong life span in mammals (Weber, Fleming, & Miquel, 1982).

Cancer Treatment Potential

Initial investigations into TC (thioproline) showed promising results in inducing reverse transformation of tumor cells into normal cells and effectively treating human cancers, particularly in cases of epidermoid carcinoma of the head and neck with pulmonary metastases. However, subsequent studies to replicate these findings were inconclusive (Brugarolas & Gosálvez, 1980).

Synthetic Chemistry and Drug Development

Thiazolidine derivatives have been explored for their role in synthetic chemistry, particularly in the synthesis of constrained heterocyclic γ-amino acids. These compounds are valuable as design mimics of protein secondary structures and offer a versatile chemical route for the introduction of a wide variety of lateral chains. This synthetic flexibility opens new pathways for drug development and the study of protein interactions (Mathieu et al., 2015).

Green Chemistry Approaches

The synthesis of thiazolidine derivatives has also embraced green chemistry principles, demonstrating environmentally benign and cost-effective protocols. For instance, the use of Deep Eutectic Solvent (DES) mediated synthesis provides an excellent example of a green chemistry approach to producing thiazolidinone-5-carboxylic acid. This method highlights the importance of mild reaction conditions, short reaction times, and easy work-up procedures in the sustainable synthesis of these compounds (Shaikh et al., 2022).

Mecanismo De Acción

- The primary target of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is bone hydroxyapatite . Hydroxyapatite is a major component of bone mineral, and its interaction with this compound plays a crucial role in its mechanism of action.

Target of Action

Mode of Action

Propiedades

IUPAC Name |

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-SRBOSORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N[C@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369301 | |

| Record name | SBB010047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205985-91-7 | |

| Record name | SBB010047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Acetyloxy)phenylacetyl]-pyrrolidine](/img/structure/B1622435.png)

![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)

![1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane](/img/structure/B1622437.png)